Methyltris(2-oleoylethyl)ammonium methyl sulphate
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Overview
Description
Methyltris(2-oleoylethyl)ammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C62H117NO7S and a molecular weight of 1020.65988 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-oleoylethyl)ammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Mild to moderate temperatures (20-60°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity tertiary amines and alkylating agents.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyltris(2-oleoylethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, replacing the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Simpler amine compounds.
Substitution Products: Quaternary ammonium salts with different alkyl or acyl groups.
Scientific Research Applications
Methyltris(2-oleoylethyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Surfactant: Employed in the formulation of emulsions and dispersions.
Biology:
Cell Culture: Utilized in the preparation of cell culture media to enhance cell growth and viability.
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfection and sterilization processes.
Medicine:
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles and liposomes.
Therapeutics: Studied for its role in targeted drug delivery and controlled release formulations.
Industry:
Cosmetics: Used in the formulation of shampoos, conditioners, and lotions for its surfactant properties.
Textiles: Applied in textile processing as a softening and conditioning agent.
Mechanism of Action
The mechanism of action of Methyltris(2-oleoylethyl)ammonium methyl sulphate involves its interaction with biological membranes and proteins. The compound can:
Disrupt Membrane Integrity: By integrating into lipid bilayers, it disrupts membrane integrity, leading to cell lysis.
Protein Binding: Binds to proteins, altering their structure and function, which can inhibit microbial growth.
Molecular Targets and Pathways:
Lipid Bilayers: Targets cell membranes, causing increased permeability.
Proteins: Interacts with membrane-bound and intracellular proteins, affecting their activity.
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant.
Uniqueness: Methyltris(2-oleoylethyl)ammonium methyl sulphate is unique due to its specific structure, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its antimicrobial activity make it particularly valuable in both scientific research and industrial applications.
Properties
CAS No. |
97338-10-8 |
---|---|
Molecular Formula |
C62H117NO7S |
Molecular Weight |
1020.7 g/mol |
IUPAC Name |
methyl sulfate;methyl-tris[(Z)-3-oxoicos-11-enyl]azanium |
InChI |
InChI=1S/C61H114NO3.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)53-56-62(4,57-54-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)58-55-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h26-31H,5-25,32-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1/b29-26-,30-27-,31-28-; |
InChI Key |
OJTWOIVBODOQTJ-PZSMAEAQSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CC[N+](CCC(=O)CCCCCCC/C=C\CCCCCCCC)(CCC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CC[N+](C)(CCC(=O)CCCCCCCC=CCCCCCCCC)CCC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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